molecular formula C12H7Br3ClNO B12477081 3-Chloro-4-(2,4,6-tribromophenoxy)aniline

3-Chloro-4-(2,4,6-tribromophenoxy)aniline

Cat. No.: B12477081
M. Wt: 456.35 g/mol
InChI Key: UHBNPYCYCSSOOR-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,4,6-tribromophenoxy)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a chloro group at the 3-position and a tribromophenoxy group at the 4-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,4,6-tribromophenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 2,4,6-tribromophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,4,6-tribromophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and bromo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(2,4,6-tribromophenoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4,6-tribromophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2,4,6-tribromophenoxy)aniline is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H7Br3ClNO

Molecular Weight

456.35 g/mol

IUPAC Name

3-chloro-4-(2,4,6-tribromophenoxy)aniline

InChI

InChI=1S/C12H7Br3ClNO/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(17)5-10(11)16/h1-5H,17H2

InChI Key

UHBNPYCYCSSOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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